2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide
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Overview
Description
2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide is a complex organic compound that features a spirocyclic structure
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of a variety of heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides .
Mode of Action
It’s known that similar compounds have been involved in reactions with α,β-unsaturated acids, their esters, and nitriles . These reactions often require acidic or basic catalysts .
Biochemical Pathways
Similar compounds have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .
Pharmacokinetics
Similar compounds have been used in the synthesis of a variety of heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides . These compounds often have varied pharmacokinetic properties depending on their specific structures .
Result of Action
Similar compounds have been shown to have a variety of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Action Environment
It’s known that similar compounds can have their activities influenced by various factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylphenyl isocyanate with N-phenylglycine in the presence of a base to form an intermediate. This intermediate is then cyclized using a suitable cyclizing agent to form the spiro[indoline-3,2’-thiazolidin] structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or indoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidine] derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic ring fused with the indoline moiety.
Thiazolidine derivatives: These compounds contain the thiazolidine ring but lack the spirocyclic structure.
Uniqueness
2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide is unique due to its combination of a spirocyclic structure with both indoline and thiazolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-17-12-18(2)14-20(13-17)29-24(31)16-33-26(29)21-10-6-7-11-22(21)28(25(26)32)15-23(30)27-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSBFMEVOAZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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